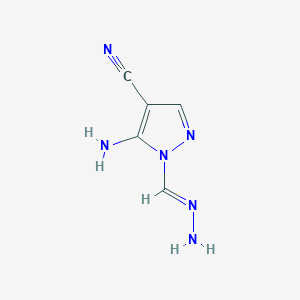
5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of an amino group, a hydrazonomethyl group, and a carbonitrile group further enhances its reactivity and versatility in chemical synthesis and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of hydrazine derivatives with cyanoacetic acid derivatives under controlled conditions. One common method includes the cyclization of hydrazinecarboxamide with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and hydrazonomethyl groups can participate in nucleophilic substitution reactions with halogenated compounds to form substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogenated compounds (e.g., alkyl halides, aryl halides); reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile reactivity and stability.
作用機序
The mechanism of action of 5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The presence of the amino and hydrazonomethyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Amino-1-nitriminotetrazole:
5-Amino-1,2,3-triazoles: Known for their use in click chemistry and as building blocks for pharmaceuticals.
5-Amino-1,2,4-thiadiazoles: Explored for their antibacterial and neuroprotective properties.
Uniqueness
5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C5H6N6 |
|---|---|
分子量 |
150.14 g/mol |
IUPAC名 |
5-amino-1-[(E)-hydrazinylidenemethyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H6N6/c6-1-4-2-10-11(3-9-8)5(4)7/h2-3H,7-8H2/b9-3+ |
InChIキー |
OGBWESJQCMUESZ-YCRREMRBSA-N |
異性体SMILES |
C1=NN(C(=C1C#N)N)/C=N/N |
正規SMILES |
C1=NN(C(=C1C#N)N)C=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




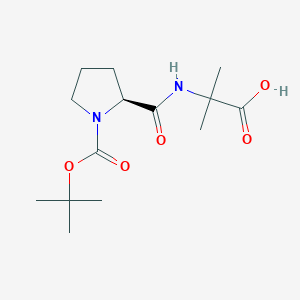
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)
![3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid](/img/structure/B12892251.png)

![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)
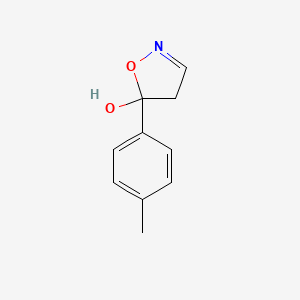
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
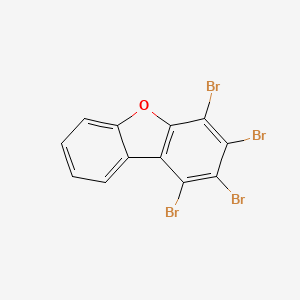

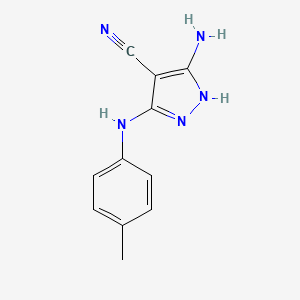
![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
